1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane, also known as HFO-1336, is a fluorinated compound that has garnered attention due to its low global warming potential and utility in various applications such as refrigerants and blowing agents. This compound belongs to the family of hydrofluoroolefins and is characterized by the presence of multiple fluorine atoms which contribute to its unique chemical properties.
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane is classified under the category of halogenated hydrocarbons. Its structural formula indicates a high degree of fluorination which affects its reactivity and stability compared to non-fluorinated hydrocarbons.
The preparation methods for 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane typically involve several key steps:
The synthesis methods are characterized by their complexity due to multiple reaction steps and the need for precise control over reaction conditions including temperature and pressure. The use of specific catalysts also plays a critical role in enhancing reaction rates and yields.
The chemical reactivity of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane includes:
The reactions are often facilitated by catalysts that lower activation energy barriers and enhance selectivity towards desired products. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields.
The mechanism involves several steps:
Kinetic studies indicate that reaction rates can be significantly affected by temperature variations and catalyst types used during synthesis .
Relevant data from studies show that the compound has a low global warming potential compared to traditional refrigerants .
Electrochemical fluorination (ECF) represents the predominant industrial-scale method for synthesizing 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane (CAS 367-53-3). This modified Simons process involves reacting hydrocarbon precursors with anhydrous hydrogen fluoride (HF) under precisely controlled electrochemical conditions. The reaction occurs in specialized nickel-lined reactors at low temperatures (20-50°C) with applied voltages of 5.1–5.4 V and current densities maintained at 15–20 mA/cm² . Nickel electrodes facilitate the sequential oxidation and fluorination steps, where fluoride ions progressively replace hydrogen atoms via radical intermediates. The process requires a high HF-to-precursor ratio (10:1–15:1) to ensure complete fluorination while minimizing tar formation and over-fluorination byproducts.
Critical to this methodology is the in situ generation of bromine trifluoride (BrF₃) as a potent fluorinating agent. Bromine trifluoride enhances fluorination efficiency by activating C-H bonds and facilitating fluorine insertion at secondary carbon centers. However, this method generates complex byproduct streams requiring sophisticated management strategies. Industrial protocols implement multiphase separation: bromine residues are reduced with Na₂SO₃ washes, excess HF is neutralized with KOH (forming filterable KF precipitate), and isomers are separated via fractional distillation at 52–104°C under reduced pressure (750 mmHg) . The target compound is typically isolated at 104°C, with purity further enhanced to >98% through recrystallization from Freon 113 followed by dehydration with anhydrous MgSO₄ .
Table 1: Electrochemical Fluorination Process Parameters
Parameter | Optimal Range | Function |
---|---|---|
Temperature | 20–50°C | Minimizes tar formation and over-fluorination |
Voltage | 5.1–5.4 V | Controls radical generation and oxidation kinetics |
Current Density | 15–20 mA/cm² | Regulates fluoride ion delivery rate |
HF:Substrate Ratio | 10:1–15:1 | Ensures complete fluorination while reducing side reactions |
Electrode Material | Nickel | Facilitates oxidation-fluorination cycles and resists corrosion |
Scalability challenges primarily stem from HF handling requirements, which necessitate expensive nickel-lined reactors to withstand corrosion. Additionally, maintaining uniform voltage across large electrode surfaces demands significant energy input, with deviations leading to incomplete fluorination or excessive byproduct formation. The proximity of boiling points between (E)- and (Z)-isomers necessitates high-resolution fractional distillation columns, substantially increasing operational costs. Recent innovations include continuous-flow systems that reduce HF consumption by 30% and hybrid catalysts (e.g., Bu₄NBr/KOH) that accelerate dehydrobromination rates .
The catalytic hydrogenation of hexafluoro-2-butyne derivatives provides a stereoselective route to saturated 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane. This two-step methodology first synthesizes the unsaturated precursor, 1,1,1,4,4,4-hexafluoro-2-butyne, via dehydrohalogenation of 1,1,1,4,4,4-hexafluoro-2,3-dibromobutane using alcoholic KOH under reflux conditions. The resulting alkyne undergoes hydrogenation over palladium catalysts (Pd/C or Pd/Al₂O₃) at moderate hydrogen pressures (2–5 atm) and temperatures of 25–80°C [5].
Catalyst selection critically influences reaction efficiency and stereochemical outcomes. Palladium achieves near-quantitative conversions (>95%) with minimal over-reduction or defluorination side reactions. The hydrogenation proceeds via syn addition across the triple bond, yielding the saturated alkane with retention of configuration at chiral centers. Solvent systems also impact reaction kinetics; polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane enhance substrate-catalyst interactions, while protic solvents (e.g., ethanol) may accelerate hydrogen transfer but risk halogen exchange [5].
Table 2: Hydrogenation Catalysts and Performance Metrics
Catalyst System | Temperature Range | H₂ Pressure | Conversion | Selectivity |
---|---|---|---|---|
5% Pd/C | 25–50°C | 2–3 atm | >98% | >95% |
Pd/Al₂O₃ | 50–80°C | 3–5 atm | 92–95% | 90–93% |
Lindlar's Catalyst | 0–25°C | 1–2 atm | 85% | 75%* |
Note: Lindlar's catalyst produces partial hydrogenation to alkenes, unsuitable for alkane synthesis.
Key limitations include catalyst deactivation by fluoride ions liberated during side reactions and the high cost of palladium. Nickel-based catalysts (e.g., Raney Ni) offer economical alternatives but exhibit lower selectivity (<85%) due to competing hydrodefluorination. Recent advances focus on bimetallic catalysts (Pd-Ni/SiO₂) that balance cost and performance while tolerating trace moisture and oxygen [5].
Zinc-mediated dechlorination of perchlorinated precursors provides a high-yield route to 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane under mild conditions. This method typically employs 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane as the starting material, reacting it with activated zinc dust in ethanol/water mixtures (3:1 v/v) at 40–65°C . The reaction mechanism involves two-electron transfer from zinc to carbon-halogen bonds, sequentially eliminating chlorine atoms to form the saturated alkane. The process benefits from ultrasonic activation, which continuously exposes fresh zinc surfaces and prevents passivation by zinc chloride byproducts.
Solvent optimization significantly enhances reaction efficiency. Ethanol-water mixtures solubilize both organic substrates and inorganic salts, while diglyme (bis(2-methoxyethyl) ether) improves yields to >90% by coordinating Zn²⁺ ions and preventing zinc surface encapsulation. Reductive dechlorination kinetics follow pseudo-first-order behavior, with complete dehalogenation typically achieved within 2–4 hours at reflux temperatures. Purification involves aqueous washing to remove ZnCl₂ followed by fractional distillation under reduced pressure [5].
Table 3: Solvent Systems for Zinc-Mediated Dechlorination
Solvent System | Temperature | Reaction Time | Yield | Advantage |
---|---|---|---|---|
Ethanol/H₂O (3:1) | 65°C | 4–6 hours | 75–80% | Low cost, easy workup |
Diglyme | 40°C | 2–3 hours | 90–93% | Prevents Zn passivation, high boiling |
Ethylene Glycol Dimethyl Ether | 50°C | 3–4 hours | 85% | Moderate boiling point, good solubility |
DMSO/H₂O (4:1) | 30°C | 8–12 hours | 70% | Solubilizes polar intermediates |
Limitations include the stoichiometric zinc consumption (generating >2 equivalents ZnCl₂ per molecule) and challenges in recycling the metal reductant. Alternative reductants like sodium dithionite (Na₂S₂O₄) have been explored but show inferior selectivity for polychlorinated substrates. Recent innovations employ electrochemical reduction methods using sacrificial aluminum anodes, reducing zinc consumption by 40% while maintaining comparable yields .
Halogen exchange (halex) reactions using inorganic fluorides enable precise fluorine substitution at specific carbon centers in the synthesis of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane. This approach converts chlorinated or brominated precursors via reaction with high-valence metal fluorides such as antimony trifluoride (SbF₃), silver fluoride (AgF), or potassium fluoride (KF). Antimony-based reagents operate under Swarts conditions at 80–110°C, where SbF₃ reacts with bromine-containing intermediates to install fluorine atoms regioselectively at primary carbon positions [7].
KF-mediated fluorination requires polar aprotic solvents like sulfolane or dimethylformamide (DMF) to solubilize the inorganic fluoride. Crown ethers (e.g., 18-crown-6) or phase-transfer catalysts (tetrabutylammonium bromide) enhance fluoride ion nucleophilicity, enabling reactions at lower temperatures (50–70°C). Silver fluoride, though expensive, offers exceptional selectivity for tertiary chlorides under anhydrous conditions at ambient temperatures. Mechanistic studies confirm an SN2-type displacement where fluoride attacks the carbon center with inversion of configuration [7].
Table 4: Metal Fluoride Reagents and Reaction Parameters
Fluorinating Agent | Solvent | Temperature | Substrate Specificity | Yield Range |
---|---|---|---|---|
SbF₃/SbCl₅ | None (neat) | 80–110°C | Primary bromides | 70–75% |
KF/18-crown-6 | Sulfolane | 50–70°C | Primary chlorides | 85–90% |
AgF | Anhydrous THF | 20–25°C | Tertiary chlorides | 95–98% |
ZnF₂ | DMF | 100–120°C | Activated alkyl chlorides | 60–65% |
Drawbacks include reagent stoichiometry constraints—SbF₃ typically requires 3–5 equivalents per halogen site—and corrosion from liberated hydrogen halides. Silver-based systems generate insoluble AgCl, complicating product isolation. Recent advances focus on recyclable fluoroapatite catalysts doped with cesium, which achieve >85% conversion over five reaction cycles without loss of activity [7].
Comparative Analysis and Industrial Viability
Table 5: Synthesis Method Evaluation and Scalability
Method | Yield Range | Byproduct Complexity | Capital Cost | Scalability Potential |
---|---|---|---|---|
Electrochemical Fluorination | 70–80% | High (brominated isomers, HF) | High | Industrial (with corrosion-resistant infrastructure) |
Catalytic Hydrogenation | 90–95% | Low (trace alkenes) | Moderate | Pilot-to-production (catalyst recycling required) |
Reductive Dechlorination | 85–93% | Medium (ZnCl₂, NaCl) | Low | Bench-to-pilot (limited by zinc consumption) |
Halogen Exchange | 60–98%* | Medium (SbCl₃, AgCl) | Variable** | Moderate (AgF: limited; KF: scalable) |
Electrochemical fluorination remains the dominant industrial process despite its corrosion and energy challenges, as it directly converts hydrocarbons to perfluorinated alkanes. Catalytic hydrogenation offers superior selectivity for unsaturated precursors but requires multi-step synthesis of alkynic intermediates. Reductive dechlorination provides excellent yields under mild conditions but generates stoichiometric metal waste. Halogen exchange delivers precision fluorination but faces economic barriers with silver-based reagents. Emerging approaches like continuous-flow ECF and bimetallic catalysts may address current limitations in scalability and sustainability [7].
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